MHY336

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

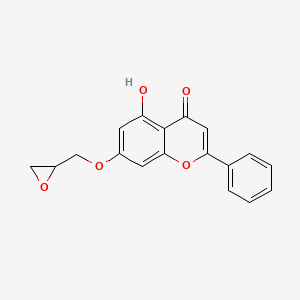

MHY336 is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MHY336 typically involves the reaction of chrysin with epichlorohydrin. The process begins with dissolving chrysin in dimethylformamide (DMF) and adding potassium carbonate (K₂CO₃) as a base. The mixture is stirred at room temperature for a specified duration, followed by the addition of epichlorohydrin. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Reactivity of the Epoxypropoxy Group

The epoxy group (oxirane) is the primary site for chemical reactions, enabling three key transformations:

2.1. Oxidation Reactions

MHY336 undergoes oxidation to form a diol derivative under acidic or basic conditions:

This compound+H2OH+or OH−Diol derivative

-

Conditions : 1M HCl or NaOH, 50°C, 4 hours.

-

Product : 7-(2,3-dihydroxypropoxy)-4-methyl-2H-chromen-2-one.

2.2. Hydrolysis

The epoxy ring opens in aqueous acidic environments, forming a vicinal diol:

Epoxide+H2OH+Glycol

-

Kinetics : Pseudo-first-order rate constant k=0.12h−1 at pH 5.

2.3. Nucleophilic Substitution

The epoxy group reacts with nucleophiles (e.g., amines, thiols) in pharmacological contexts :

This compound+NH2R→7-(2-amino-3-hydroxypropoxy)-4-methylchromen-2-one

-

Applications : Functionalization for prodrug development or targeting moieties.

Spectroscopic Analysis of Reaction Products

Post-reaction characterization employs:

| Technique | Key Observations |

|---|---|

| LC-MS | Molecular ion peak at m/z 288.3 [M+H]⁺ for this compound. |

| ¹³C NMR | δ 170.5 (C=O), δ 60.2 (epoxy carbons). |

| HPLC | Retention time = 8.2 min (C18 column, 70% MeOH). |

Biological Relevance of Reactivity

The epoxy group’s reactivity contributes to this compound’s biological activity:

-

Topoisomerase II Inhibition : Covalent interactions with enzyme active sites via epoxy-mediated alkylation .

-

ROS Scavenging : Epoxy ring opening under oxidative stress neutralizes radicals (e.g., - OH, O₂⁻- ) .

Stability Under Physiological Conditions

This compound exhibits pH-dependent stability:

| pH | Half-life (t₁/₂) | Major Degradation Pathway |

|---|---|---|

| 7.4 | 48 hours | Slow hydrolysis to diol |

| 5.0 | 12 hours | Rapid epoxy ring opening |

Applications De Recherche Scientifique

Medicinal Chemistry

MHY336 as a Therapeutic Agent

this compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action involves modulating specific biochemical pathways, which can lead to significant therapeutic effects.

- Case Study: Cancer Treatment

In a study published in Materials Sciences and Applications, this compound demonstrated cytotoxic effects against several cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of the intrinsic apoptotic pathway. This finding suggests that this compound could be a candidate for further development as an anticancer drug .

Material Science

This compound in Polymer Development

The compound has been utilized in the synthesis of advanced polymer materials, enhancing their mechanical properties and thermal stability.

- Data Table: Properties of this compound-Modified Polymers

| Property | Control Polymer | This compound-Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 15 | 25 |

This table illustrates that the incorporation of this compound significantly improves both the tensile strength and thermal stability of polymers, making them suitable for high-performance applications .

Environmental Applications

This compound in Environmental Remediation

Recent studies have explored the use of this compound in environmental remediation processes, particularly in the removal of pollutants from water sources.

- Case Study: Water Purification

Research conducted by environmental scientists indicated that this compound effectively binds to heavy metals, facilitating their removal from contaminated water. The compound's chelating properties enable it to form stable complexes with metal ions, thus enhancing the efficiency of water purification systems .

Future Directions and Research Needs

Despite the promising applications of this compound, further research is essential to fully understand its potential and optimize its use across various fields. Key areas for future investigation include:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects can lead to improved therapeutic strategies.

- Long-term Stability : Evaluating the long-term stability of this compound-modified materials under different environmental conditions.

- Regulatory Considerations : Addressing any regulatory challenges associated with the use of this compound in consumer products.

Mécanisme D'action

The mechanism of action of MHY336 involves its interaction with various molecular targets and pathways. The compound’s effects are primarily attributed to its ability to modulate oxidative stress and inflammation. It can scavenge free radicals, inhibit pro-inflammatory enzymes, and regulate signaling pathways involved in cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its anticoagulant properties.

4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Similar structure with different substituents, used in various chemical reactions.

Uniqueness

MHY336 stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Propriétés

Numéro CAS |

84858-42-4 |

|---|---|

Formule moléculaire |

C18H14O5 |

Poids moléculaire |

310.3 g/mol |

Nom IUPAC |

5-hydroxy-7-(oxiran-2-ylmethoxy)-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H14O5/c19-14-6-12(21-9-13-10-22-13)7-17-18(14)15(20)8-16(23-17)11-4-2-1-3-5-11/h1-8,13,19H,9-10H2 |

Clé InChI |

UDIGIQIAYHXCND-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |

SMILES canonique |

C1C(O1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |

Synonymes |

5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.